molecular formula C7H11N3S B13684542 2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole

2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole

Cat. No.: B13684542
M. Wt: 169.25 g/mol
InChI Key: TUDVOXZYFRESIF-UHFFFAOYSA-N
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Description

2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutylmethyl hydrazine with carbon disulfide, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, which can have enhanced biological activities or different physicochemical properties.

Scientific Research Applications

2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or modulation of their activities.

    Pathways Involved: It can affect various biological pathways, including those involved in cell proliferation, apoptosis, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anticancer activities.

    2-Aminopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.

    2-Aminobenzothiazole: Exhibits a wide range of biological activities, including anticancer and anti-inflammatory effects.

Uniqueness

2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole is unique due to its specific structure, which imparts distinct physicochemical properties and biological activities. Its cyclobutylmethyl group provides steric hindrance, potentially enhancing its selectivity and potency in biological systems.

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

5-(cyclobutylmethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H11N3S/c8-7-10-9-6(11-7)4-5-2-1-3-5/h5H,1-4H2,(H2,8,10)

InChI Key

TUDVOXZYFRESIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2=NN=C(S2)N

Origin of Product

United States

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